7-(Chloromethyl)benzo[d]oxazole
Description
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2 |
InChI Key |
LSHRXGFOBDVMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of this compound generally involves cyclization reactions starting from appropriately substituted precursors. A common synthetic strategy includes the reaction of ortho-phenylenediamine with chloroacetic acid under acidic conditions, typically hydrochloric acid, to generate intermediates such as 2-(chloromethyl)-1H-benzo[d]imidazole. Subsequent transformations convert these intermediates into the benzoxazole framework bearing the chloromethyl substituent at the 7-position.
One reported pathway includes:
Step 1: Reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole.
Step 2: Conversion of this intermediate to benzo[d]oxazole derivatives via cyclization or substitution reactions, often involving benzo[d]oxazole-2-thiol or related species.
This method leverages the nucleophilic aromatic substitution and ring closure to form the benzoxazole ring with the chloromethyl group positioned at the 7-position.
Industrial Production Considerations
For scale-up and industrial production, the synthetic routes are optimized for yield, purity, and process efficiency. Techniques such as continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve throughput. Optimization may include:
Controlled temperature and pH to favor cyclization.
Use of catalysts or phase-transfer agents to enhance reaction rates.
Purification steps adapted for large-scale isolation of the target compound with minimal impurities.
These optimizations ensure that this compound can be produced reliably for use as an intermediate in pharmaceutical and agrochemical industries.
Reaction Conditions and Reagents
Key Reagents
Ortho-phenylenediamine: Primary aromatic diamine starting material.
Chloroacetic acid: Provides the chloromethyl moiety and acts as a carboxylic acid source.
Hydrochloric acid: Acid catalyst facilitating cyclization and protonation steps.
Benzo[d]oxazole-2-thiol: Used in some synthetic routes for substitution and ring closure.
Bases such as triethylamine or potassium carbonate: Employed to neutralize acids and promote nucleophilic substitution.
Solvents: Methanol, acetone, or other polar aprotic solvents are commonly used.
Typical Reaction Conditions
Temperature: Reactions are often conducted under reflux conditions (60–120 °C), depending on the step.
Time: Reaction times vary from a few hours to overnight to ensure complete conversion.
Atmosphere: Inert atmosphere (nitrogen or argon) may be used to prevent oxidation.
Synthetic Route Example and Mechanistic Insights
A representative synthetic sequence is described below, adapted from recent literature:
| Step | Reactants/Intermediates | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Ortho-phenylenediamine + Chloroacetic acid + HCl | Reflux in acidic medium | 2-(Chloromethyl)-1H-benzo[d]imidazole (I) |
| 2 | Methanolic 2-aminophenol + KOH + Carbon disulfide | Stirring, base-mediated reaction | Benzo[d]oxazole-2-thiol (II) |
| 3 | I + II + Triethylamine | Stirring in suitable solvent | 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole (III) |
| 4 | III + Ethyl chloroacetate + K2CO3 in acetone | Reflux | Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate (IV) |
| 5 | IV + Hydrazine hydrate | Reflux | 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetohydrazide (V) |
| 6 | V + Substituted aldehydes | Stirring | Target benzoxazole derivatives (including this compound analogs) |
This multi-step synthetic route highlights the versatility of the chloromethyl group for further functionalization and ring construction.
Data Table: Physicochemical Properties of Selected Benzoxazole Derivatives
| Compound No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | C24H19N5O2S | 441.50 | 180–182 | 95 | High purity, well-characterized |
| 14 | C24H18ClN5O2S | 475.95 | 200–202 | 92 | Chloromethyl substituted |
| 16 | C24H17Cl2N5O2S | 510.39 | 257–259 | 94 | Dichloro derivative |
| 19 | C24H18BrN5O2S | 520.40 | 247–249 | 89 | Bromo-substituted analog |
| 26 | C24H19N5O3S | 457.50 | 192–194 | 95 | Hydroxy-substituted derivative |
Note: The table includes compounds structurally related to this compound to provide context on substitution effects and yields.
Analysis of Preparation Methods
Advantages
The use of readily available starting materials such as ortho-phenylenediamine and chloroacetic acid makes the synthesis cost-effective.
The chloromethyl substituent allows for facile further chemical modifications due to its electrophilic nature.
Multi-step synthesis enables incorporation of diverse functional groups, enhancing biological activity.
Challenges
Control of regioselectivity during cyclization is critical to ensure substitution at the 7-position.
Handling of chloromethyl intermediates requires care due to potential toxicity and reactivity.
Multi-step synthesis may require purification at each stage to maintain product integrity.
Summary of Research Findings on Preparation
The cyclization of ortho-phenylenediamine with chloroacetic acid under acidic conditions is a cornerstone reaction for preparing chloromethyl-substituted benzoxazoles.
Incorporation of thiol intermediates and hydrazide derivatives expands the synthetic utility and allows for the generation of a broad library of benzoxazole derivatives with varied pharmacological properties.
Industrial methods optimize these reactions for scale, employing continuous flow and automated systems to improve yields and purity.
The chloromethyl group serves as a reactive handle for substitution reactions, enabling the synthesis of derivatives with enhanced biological activities.
Chemical Reactions Analysis
Types of Reactions: 7-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives.
Oxidation Products: Oxidized derivatives such as benzo[d]oxazole-2-one.
Scientific Research Applications
7-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in the treatment of colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Impact on Bioactivity
Structural and Physicochemical Properties
- 7-Bromo-2-methylbenzo[d]oxazole (CID 52987925) features a bromo group at position 7 and a methyl group at position 2. Its molecular formula (C8H6BrNO) and SMILES (CC1=NC2=C(O1)C(=CC=C2)Br) highlight structural similarities to 7-(Chloromethyl) derivatives .
Table 2: Physicochemical Comparison
Heterocycle Fusion and Bioactivity
Fused heterocycles, such as thieno[2',3':5,6]benzo[1,2d]oxazole, exhibit dual cholinesterase inhibition and antioxidant activity, outperforming non-fused derivatives .
Q & A
Q. What are the most reliable synthetic routes for 7-(Chloromethyl)benzo[d]oxazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted 2-aminophenol derivatives with chlorinated precursors. For example, substituting acetic anhydride with chlorinated reagents (e.g., chloroacetyl chloride) in cyclization reactions could introduce the chloromethyl group . Optimization includes adjusting temperature (80–120°C), solvent polarity (DMSO or DMF), and catalyst (e.g., PCl₃ for halogenation) to improve yields. A two-step approach may involve:
Precursor preparation : Reacting 2-aminophenol with chloroacetyl chloride to form an intermediate.
Q. How can researchers characterize this compound, and what analytical discrepancies might arise?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the chloromethyl group’s position (δ ~4.5 ppm for CH₂Cl in ¹H NMR) and aromatic protons. FTIR identifies C-Cl stretching (600–800 cm⁻¹) and oxazole ring vibrations (1600–1500 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ peaks matching the molecular formula (C₈H₆ClNO, ~167.5 g/mol). Discrepancies may arise from:
- Isomer formation : Chloromethyl placement at position 5 vs. 7 can alter spectral data .
- Solvent artifacts : DMSO-d₆ in NMR may obscure proton signals; use CDCl₃ for clarity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group’s electrophilicity allows SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT) reveal transition-state energy barriers depend on steric hindrance and solvent polarity. For example:
- Kinetics : In DMF, reaction with piperidine has a rate constant (k) of 0.15 M⁻¹s⁻¹ at 25°C.
- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced yields due to hindered access to the CH₂Cl moiety .
Data Table :
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | DMF | 25 | 85 |
| Thiophenol | THF | 40 | 72 |
| NaN₃ | H₂O/EtOH | 60 | 90 |
Q. How do electronic effects of the chloromethyl group influence benzo[d]oxazole’s bioactivity in antimicrobial assays?
- Methodological Answer : The electron-withdrawing Cl atom increases the oxazole ring’s electrophilicity, enhancing interactions with bacterial enzymes (e.g., DNA gyrase). In vitro assays against E. coli and S. aureus show:
- MIC values : 12.5–25 µg/mL, comparable to fluoroquinolones.
- Mechanistic studies : Molecular docking suggests chloromethyl groups improve binding to hydrophobic enzyme pockets .
Contradiction Alert : Some studies report reduced activity in Gram-negative bacteria due to outer membrane permeability barriers .
Q. What computational strategies predict the regioselectivity of this compound in electrophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) calculate Fukui indices to identify electrophilic sites. Results indicate:
- Position 4 (para to oxazole N) is most reactive (Fukui = 0.12).
- Solvent models (PCM) show acetonitrile stabilizes transition states better than toluene .
Validation : Compare computed vs. experimental bromination yields (e.g., 75% at position 4 vs. <5% at position 6) .
Data Contradiction Analysis
Q. Why do synthesis yields for chloromethyl-substituted benzo[d]oxazoles vary across studies?
- Methodological Answer : Discrepancies arise from:
- Catalyst choice : PCl₃ vs. POCl₃ affects chlorination efficiency (POCl₃ gives 10–15% higher yields) .
- Purification methods : Column chromatography vs. recrystallization impacts purity (e.g., 95% vs. 80% recovery) .
- Starting material quality : Trace moisture degrades chloroacetyl chloride, reducing intermediate stability .
Guidelines for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
